molecular formula C8H8N2O2 B1425897 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine CAS No. 1495210-42-8

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine

Cat. No.: B1425897
CAS No.: 1495210-42-8
M. Wt: 164.16 g/mol
InChI Key: DWXOMNRYEDMYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine is a heterocyclic compound that features a furan ring substituted with a methyl group at the 2-position and an oxazole ring substituted with an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylfuran with nitrile oxides, which can be generated in situ from the corresponding nitro compounds. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and oxazole rings can engage in π-π interactions and hydrogen bonding, which are crucial for binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine is unique due to the presence of both a furan and an oxazole ring, which confer distinct electronic properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-(2-methylfuran-3-yl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5-6(2-3-11-5)7-4-8(9)10-12-7/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXOMNRYEDMYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine
Reactant of Route 3
5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine
Reactant of Route 5
Reactant of Route 5
5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine
Reactant of Route 6
Reactant of Route 6
5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.